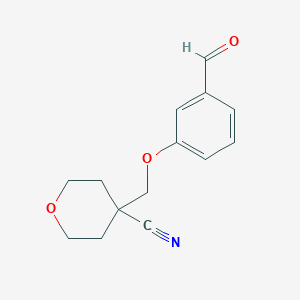

4-((3-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile

Description

Properties

Molecular Formula |

C14H15NO3 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

4-[(3-formylphenoxy)methyl]oxane-4-carbonitrile |

InChI |

InChI=1S/C14H15NO3/c15-10-14(4-6-17-7-5-14)11-18-13-3-1-2-12(8-13)9-16/h1-3,8-9H,4-7,11H2 |

InChI Key |

RCGAYMSENXTYJD-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(COC2=CC=CC(=C2)C=O)C#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

A plausible synthetic route involves:

Synthesis of the tetrahydro-2H-pyran-4-carbonitrile core : This could be achieved by cyclization reactions involving appropriate hydroxy nitrile precursors or by nucleophilic substitution on a tetrahydropyran derivative bearing a leaving group at the 4-position with cyanide ion.

Attachment of the 3-formylphenoxy methyl group : This step likely involves an etherification reaction between the hydroxy group on the tetrahydropyran ring and a 3-formylphenol derivative or a suitable 3-formylphenoxy methyl halide.

Analytical Data and Characterization

Characterization of compounds similar to 4-((3-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile typically involves:

- Infrared (IR) Spectroscopy : Identification of characteristic bands such as the aldehyde C=O stretch (~1700 cm^-1), cyano group stretch (~2180-2200 cm^-1), and ether C-O-C stretches.

- Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ^1H NMR signals for the aldehyde proton (~9-10 ppm),

- Aromatic protons (7-8 ppm),

- Methylene protons adjacent to oxygen (~3.5-5 ppm),

- Signals corresponding to the tetrahydropyran ring protons.

- Elemental Analysis : To confirm the molecular formula.

- Mass Spectrometry : To verify molecular weight and fragmentation pattern.

Spectral data from related compounds confirm the presence of amino, cyano, and formyl groups, supporting the structural integrity of such molecules.

Summary Table of Key Properties and Preparation Insights

| Property / Aspect | Details |

|---|---|

| Molecular Formula | C14H15NO3 |

| Molecular Weight | 245.27 g/mol |

| CAS Number | 1387565-92-5 |

| Purity | 98% |

| Storage Conditions | Sealed, dry, 2-8℃ |

| Key Functional Groups | Aldehyde (formyl), ether (phenoxy), nitrile (carbonitrile) |

| Synthetic Approaches | Multi-component reactions; etherification; cyclization of hydroxy nitriles |

| Typical Yields in Related Syntheses | 70-78% (for similar fused pyran compounds) |

| Characterization Techniques | IR, ^1H NMR, elemental analysis, mass spectrometry |

| Safety Hazards | H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) |

Chemical Reactions Analysis

Types of Reactions

4-((3-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogenation over a metal catalyst.

Substitution: The formyl group can participate in nucleophilic substitution reactions to form imines or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, hydrogenation catalysts (e.g., palladium on carbon).

Substitution: Nucleophiles such as amines or alcohols.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Imines or other substituted derivatives.

Scientific Research Applications

4-((3-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of biologically active compounds.

Medicine: Exploration as a precursor for pharmaceutical agents.

Industry: Utilization in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with various molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The carbonitrile group can undergo nucleophilic attack, leading to the formation of various derivatives. The tetrahydropyran ring provides structural stability and can influence the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The tetrahydro-2H-pyran-4-carbonitrile scaffold is a versatile platform for drug design. Below is a detailed comparison with key analogs, focusing on structural modifications, biological targets, and selectivity profiles.

JSH-150

- Structure: 4-(((4-(5-Chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile.

- Key Features: Thiazole-linked aminopyridine and cyclohexylamine substituents. High selectivity for CDK9 (IC₅₀ = 1 nM) with >300–10,000-fold selectivity over other CDKs (e.g., CDK1, CDK2, CDK16) .

- Applications : Potent antitumor activity in preclinical models of leukemia .

NVP-2

- Structure: 4-(((5'-Chloro-2'-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)-[2,4'-bipyridin]-6-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile.

- Key Features :

- Applications : Induces apoptosis in leukemia cell lines (e.g., MOLT4) .

4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile

- Structure : Aryl-substituted analog with a 3-methoxyphenyl group.

- No direct kinase inhibition data reported; used as a synthetic intermediate .

4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile

- Structure : Chlorophenyl-substituted analog.

- Key Features :

4-((Ethylsulfonyl)methyl)tetrahydro-2H-pyran-4-carbonitrile (362k)

- Structure : Sulfonylmethyl-substituted derivative.

- Key Features: Ethylsulfonyl group improves solubility and metabolic stability.

Structure-Activity Relationship (SAR) Analysis

The biological activity of tetrahydro-2H-pyran-4-carbonitrile derivatives is highly dependent on substituent chemistry:

Aromatic Substituents :

- Electron-withdrawing groups (e.g., chloro in JSH-150) enhance binding to kinase ATP pockets via hydrophobic interactions .

- Methoxy groups (e.g., 3-methoxyphenyl analog) may improve solubility but reduce potency without compensatory hydrogen bonding .

Linker Groups: Thiazole or bipyridinyl linkers in JSH-150 and NVP-2 enable precise orientation for CDK9 inhibition .

Stereochemistry :

- Trans-configured cyclohexylamine in JSH-150 optimizes CDK9 selectivity by minimizing off-target interactions .

Data Table: Comparative Analysis of Key Analogs

Research Findings and Implications

- CDK9 Selectivity : JSH-150 and NVP-2 demonstrate that bulky, planar substituents (e.g., thiazole or bipyridine) are critical for CDK9 selectivity over other CDKs .

- Synthetic Versatility : The tetrahydro-2H-pyran-4-carbonitrile core allows diverse functionalization (e.g., sulfonyl, aryl, or formyl groups), enabling tailored pharmacokinetic optimization .

- Unmet Needs: 4-((3-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile’s formyl group offers a reactive handle for conjugating targeting moieties (e.g., antibodies), a strategy underexplored in current analogs .

Biological Activity

4-((3-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-((3-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 1387573-79-6

The compound features a tetrahydropyran ring, which is known for its role in various biological activities due to its ability to interact with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-((3-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile exhibit significant anticancer properties. For instance, derivatives containing the formyl group have shown cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 4-((3-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile | A431 (epidermoid carcinoma) | < 10 |

| Similar derivatives | MCF7 (breast cancer) | < 15 |

The mechanism of action often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds with structural similarities have demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of the carbonitrile group is believed to enhance membrane permeability, leading to increased efficacy.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Research indicates that such compounds may disrupt bacterial cell wall synthesis or function as enzyme inhibitors.

The biological activity of 4-((3-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways by modulating Bcl-2 family proteins.

- Cell Cycle Arrest : Inhibition of cyclins leading to G1/S phase arrest.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial metabolism.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of a series of tetrahydropyran derivatives, including 4-((3-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile. The results showed significant growth inhibition in A431 and MCF7 cell lines, with a detailed SAR (structure–activity relationship) analysis revealing that modifications to the phenoxy group enhanced activity.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties where the compound was tested against a panel of bacterial strains. The results indicated that it exhibited potent activity against both Staphylococcus aureus and Escherichia coli, supporting its potential as a lead compound for antibiotic development.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-((3-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step reactions involving nucleophilic substitution and cyclization. For example, similar pyran derivatives are synthesized using benzoylacetonitrile, aldehydes, and Et₃N in ethanol under reflux (80–90°C) . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of aldehyde to nitrile precursor), solvent polarity (ethanol or THF), and reaction time (12–24 hours). Monitoring via TLC or HPLC ensures completion.

Q. How can the purity and structural identity of this compound be confirmed post-synthesis?

- Methodology : Use a combination of analytical techniques:

- HPLC/GC-MS : Quantify purity (>95% typically required for research-grade material).

- NMR (¹H/¹³C) : Confirm functional groups (e.g., formyl proton at ~9.8 ppm, pyran ring protons at 3.5–4.5 ppm).

- FT-IR : Identify carbonyl (C=O stretch at ~1700 cm⁻¹) and nitrile (C≡N at ~2200 cm⁻¹) groups .

- Elemental Analysis : Validate empirical formula (e.g., C₁₄H₁₅NO₃).

Q. What safety precautions are critical when handling this compound in the lab?

- Methodology : Based on analogous pyran-carbonitriles:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.

- Storage : Keep in airtight containers away from strong oxidizers (risk of exothermic decomposition) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between computational models and experimental spectroscopic results?

- Methodology : Single-crystal X-ray diffraction provides definitive bond lengths and angles. For example, in related pyran derivatives, crystallography revealed boat conformations (puckering parameters: q₂ = 0.0826 Å, θ = 88.18°) and intramolecular hydrogen bonds (N–H⋯O, 2.8 Å) that explain deviations in NMR coupling constants . Compare with DFT-optimized structures (B3LYP/6-31G* basis set) to validate computational models.

Q. What strategies mitigate side reactions during functionalization of the formyl group in this compound?

- Methodology :

- Protecting Groups : Temporarily protect the formyl group (e.g., acetal formation using ethylene glycol and p-TsOH) during nitrile or pyran ring modifications .

- Selective Catalysis : Use Pd/C or Ru-based catalysts for controlled reductions (e.g., converting –CHO to –CH₂OH without altering the nitrile group) .

- Low-Temperature Reactions : Perform reactions at 0–5°C to suppress aldol condensation of the formyl group .

Q. How do intermolecular interactions influence the compound’s solubility and crystallinity?

- Methodology : Analyze hydrogen-bonding motifs (e.g., C≡N⋯H–O or π-π stacking) via crystallography. For instance, in related compounds, chains of N–H⋯N≡C interactions (graph set C(8)) reduce solubility in polar solvents but enhance thermal stability . Solubility can be improved via co-crystallization with PEG derivatives or salt formation (e.g., hydrochloride salts).

Q. What mechanistic insights explain unexpected byproducts in the synthesis of this compound?

- Methodology : Use LC-MS and isotopic labeling (e.g., ¹³C-aldehyde) to trace reaction pathways. For example, over-alkylation at the pyran oxygen can occur if excess methylating agents (e.g., MeI) are used, leading to quaternary ammonium byproducts. Kinetic studies (varying reagent addition rates) and DFT calculations (transition state analysis) identify optimal conditions to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.